molecular formula C30H18N2O B12851557 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole

10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole

Cat. No.: B12851557
M. Wt: 422.5 g/mol
InChI Key: ZPEBTGMUYLJZQY-UHFFFAOYSA-N
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Description

10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indolo[3,2-a]carbazoles, which are characterized by their fused ring systems that include indole and carbazole units. The addition of a phenyl group and a benzofuro moiety further enhances its chemical complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, starting materials such as substituted indoles and carbazoles can be reacted under acidic or basic conditions to promote cyclization and formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole stands out due to its unique combination of structural elements, including the phenyl group and benzofuro moiety.

Properties

Molecular Formula

C30H18N2O

Molecular Weight

422.5 g/mol

IUPAC Name

27-phenyl-9-oxa-18,27-diazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene

InChI

InChI=1S/C30H18N2O/c1-2-10-18(11-3-1)32-23-16-8-5-13-20(23)25-28-26(19-12-4-7-15-22(19)31-28)30-27(29(25)32)21-14-6-9-17-24(21)33-30/h1-17,31H

InChI Key

ZPEBTGMUYLJZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C6=C4NC7=CC=CC=C76)OC8=CC=CC=C85

Origin of Product

United States

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